6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one
Overview
Description
6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one is a chemical compound with the formula C12H11F3N2O3 . It is a derivative of quinolinone, a class of organic compounds that are commonly used in medicinal chemistry due to their bioactive properties .
Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one consists of a quinolinone core, which is a bicyclic system containing a benzene ring fused to a pyridine ring. The molecule also contains methoxy groups at the 6 and 7 positions, and a trifluoromethyl group at the 4 position .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one include a molecular weight of 288.22 g/mol . Unfortunately, other specific properties such as melting point, boiling point, and density were not found in the sources I accessed .Scientific Research Applications
- Anticancer Potential : Researchers have explored the anticancer properties of this compound due to its structural resemblance to quinoline-based antitumor agents. Investigations focus on its effects on cancer cell lines and potential mechanisms of action .
- Kinase Inhibitors : The trifluoromethyl group in the quinoline ring may contribute to kinase inhibition. Scientists study its interactions with specific kinases and evaluate its potential as a drug candidate .
- Neuroactive Properties : The compound’s unique structure suggests possible interactions with neuronal receptors. Researchers investigate its effects on neurotransmitter systems and neuroprotective properties .
- Alzheimer’s Disease Research : Given the importance of quinoline derivatives in Alzheimer’s disease therapy, this compound is of interest. Studies explore its ability to modulate amyloid-beta aggregation and oxidative stress .
- Luminescent Properties : Quinoline-based molecules often exhibit fluorescence. Researchers explore the photophysical properties of this compound for potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
- Semiconductor Applications : Investigations focus on its role as a semiconductor material in thin-film transistors and solar cells .
- Sensor Development : Researchers have synthesized modified quinoline derivatives for use in chemical sensors. These sensors can detect specific analytes, such as metal ions or environmental pollutants .
- Electrochemical Behavior : Studies examine its electrochemical behavior, which informs sensor design and selectivity .
- Photocatalysis : The compound’s photochemical properties make it relevant for environmental applications. Researchers investigate its ability to degrade organic pollutants under UV light, contributing to water purification and remediation .
- Building Block : Chemists use this compound as a building block in the synthesis of more complex molecules. Its functional groups allow for diverse transformations and the creation of novel structures .
Medicinal Chemistry and Drug Development
Neuroscience and Neuroprotection
Materials Science and Organic Electronics
Analytical Chemistry and Sensors
Environmental Chemistry and Photodegradation
Synthetic Chemistry and Methodology
Ambeed: 3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol
properties
IUPAC Name |
6,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-18-9-3-6-7(12(13,14)15)4-11(17)16-8(6)5-10(9)19-2/h3-5H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHBZTIGKGJGPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=O)N2)C(F)(F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383205 | |
Record name | 6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one | |
CAS RN |
249736-95-6 | |
Record name | 6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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